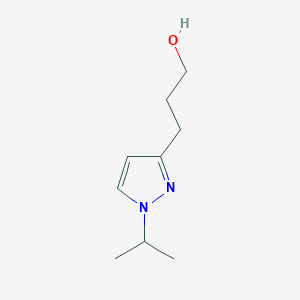
2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound. The presence of fluorine atoms in its structure makes it particularly interesting for various applications in medicinal chemistry and material science. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically starts with a fluorinated aromatic compound, which undergoes substitution with an amino group under specific conditions . Another approach involves the use of trifluoromethoxybenzene derivatives, which are then functionalized to introduce the amino and fluoro groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group results in nitro derivatives, while reduction leads to the formation of amines .
Scientific Research Applications
2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a potent inhibitor of certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: Structurally related and studied for its neuroprotective properties.
2-Amino-6-fluorobenzoic acid: Similar structure but lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
Uniqueness
2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5F4NO3 |
|---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H5F4NO3/c9-3-1-2-4(16-8(10,11)12)6(13)5(3)7(14)15/h1-2H,13H2,(H,14,15) |
InChI Key |
LJYDPJANDZKTOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)N)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13629926.png)







![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)
